molecular formula C7H4Br2FNO2 B2938528 HE-CHEMICAL 0345531 CAS No. 1804843-96-6

HE-CHEMICAL 0345531

Cat. No.: B2938528
CAS No.: 1804843-96-6
M. Wt: 312.92
InChI Key: TZHYFINTWCVNEH-UHFFFAOYSA-N
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Description

HE-CHEMICAL 0345531, also known by its CAS number 1804843-96-6, is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.9186 . This compound is characterized by the presence of bromine, fluorine, and nitrogen atoms within its structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HE-CHEMICAL 0345531 typically involves the use of brominated and fluorinated precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to ensure high yield and purity of the compound while minimizing environmental impact. Automation and stringent quality control measures are integral to the production process .

Chemical Reactions Analysis

Types of Reactions

HE-CHEMICAL 0345531 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures .

Scientific Research Applications

HE-CHEMICAL 0345531 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of HE-CHEMICAL 0345531 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

HE-CHEMICAL 0345531 can be compared with other brominated and fluorinated compounds, such as:

  • 2,4-Dibromo-6-fluorophenol
  • 3,5-Dibromo-4-fluoroaniline
  • 2,6-Dibromo-4-fluorobenzonitrile

Uniqueness

What sets this compound apart from similar compounds is its unique combination of bromine, fluorine, and nitrogen atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(10)7(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYFINTWCVNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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